molecular formula C24H17N3O2S B11515381 (7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

Cat. No.: B11515381
M. Wt: 411.5 g/mol
InChI Key: CTHGCMCEROPAJR-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE is a complex organic compound with a unique structure that includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a thiazolo-triazine derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The hydroxyl group and the thiazolo-triazine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazines: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Phenyl-substituted triazines: These compounds have phenyl groups attached to the triazine ring, similar to (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE.

Uniqueness

The uniqueness of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17N3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

(7Z)-7-[(4-hydroxyphenyl)methylidene]-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one

InChI

InChI=1S/C24H17N3O2S/c28-19-13-11-16(12-14-19)15-20-23(29)27-22(18-9-5-2-6-10-18)21(25-26-24(27)30-20)17-7-3-1-4-8-17/h1-15,22,28H/b20-15-

InChI Key

CTHGCMCEROPAJR-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)O)/S3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)O)S3)C5=CC=CC=C5

Origin of Product

United States

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